molecular formula C45H84O4 B12672965 2-Cyclohexene-1-octanoic acid, 5(or 6)-((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester CAS No. 72245-40-0

2-Cyclohexene-1-octanoic acid, 5(or 6)-((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester

Cat. No.: B12672965
CAS No.: 72245-40-0
M. Wt: 689.1 g/mol
InChI Key: RJBNDRAQWRZKCU-QPHPTHAZSA-N
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Description

2-Cyclohexene-1-octanoic acid, 5(or 6)-((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester is a complex organic compound with a unique structure. This compound features a cyclohexene ring, an octanoic acid chain, and multiple ester groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexene-1-octanoic acid, 5(or 6)-((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester typically involves multiple steps. The process begins with the preparation of the cyclohexene ring, followed by the introduction of the octanoic acid chain. The esterification process involves the reaction of the carboxylic acid group with dodecyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, reducing the reaction time and improving the overall yield.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexene-1-octanoic acid, 5(or 6)-((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Ester derivatives

Scientific Research Applications

2-Cyclohexene-1-octanoic acid, 5(or 6)-((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2-Cyclohexene-1-octanoic acid, 5(or 6)-((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing active carboxylic acids and alcohols. These products can then interact with cellular pathways, modulating various biological processes. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexene-1-octanoic acid, 6-(9-carboxy-1-nonen-1-yl)-4,5-dihexyl-
  • 5-Hexenoic acid
  • 4-Pentenoic acid

Uniqueness

Compared to similar compounds, 2-Cyclohexene-1-octanoic acid, 5(or 6)-((dodecyloxy)carbonyl)-4-hexyl-, dodecyl ester stands out due to its multiple ester groups and long alkyl chains. These features enhance its solubility and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

72245-40-0

Molecular Formula

C45H84O4

Molecular Weight

689.1 g/mol

IUPAC Name

dodecyl (1R,2R,5S)-5-(8-dodecoxy-8-oxooctyl)-2-hexylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C45H84O4/c1-4-7-10-13-15-17-19-21-26-31-38-48-44(46)35-30-25-23-24-28-33-41-36-37-42(34-29-12-9-6-3)43(40-41)45(47)49-39-32-27-22-20-18-16-14-11-8-5-2/h36-37,41-43H,4-35,38-40H2,1-3H3/t41-,42-,43-/m1/s1

InChI Key

RJBNDRAQWRZKCU-QPHPTHAZSA-N

Isomeric SMILES

CCCCCCCCCCCCOC(=O)CCCCCCC[C@H]1C[C@H]([C@@H](C=C1)CCCCCC)C(=O)OCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCCCCCC1CC(C(C=C1)CCCCCC)C(=O)OCCCCCCCCCCCC

Origin of Product

United States

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